
(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as 6-methoxy-2-pyridylalaninol and has the molecular formula C10H13NO2. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Wirkmechanismus
The mechanism of action of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol involves the inhibition of enzymes such as DPP-4 and GSK-3β. DPP-4 is an enzyme that plays a role in glucose metabolism and its inhibition can lead to increased insulin secretion and improved glucose control. GSK-3β is involved in various signaling pathways and its inhibition has been linked to the treatment of several diseases such as Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to improve glucose control in animal models of diabetes and to reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, it has been found to exhibit anti-cancer properties by inducing cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol is its potential as a drug candidate for the treatment of several diseases. Its inhibitory activity against enzymes such as DPP-4 and GSK-3β makes it a promising candidate for the treatment of diabetes and Alzheimer's disease. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for the research on (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol. One direction is to further study its inhibitory activity against enzymes such as DPP-4 and GSK-3β and to explore its potential as a drug candidate for the treatment of diabetes and Alzheimer's disease. Another direction is to study its anti-cancer properties and to explore its potential as a chemotherapeutic agent. Additionally, future research can focus on improving the solubility of this compound to facilitate its study in pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of 6-methoxypyridin-2-amine with (S)-2-chloropropionic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol has potential applications in the field of drug discovery and development. It has been found to exhibit inhibitory activity against certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β). These enzymes are involved in various physiological processes and their inhibition has been linked to the treatment of several diseases such as diabetes, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(6-11)8-4-3-5-9(10-8)12-2/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLXPSDWQJHSGQ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2574543.png)
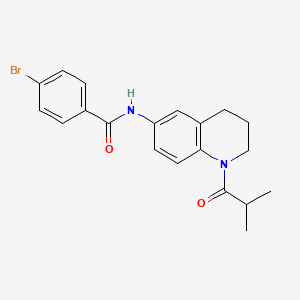
![(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2574545.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2574547.png)
![6-Cyclohexyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
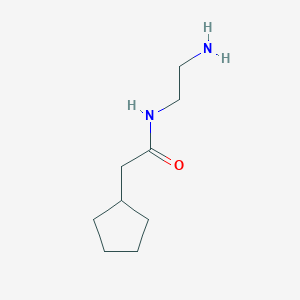
![Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B2574553.png)

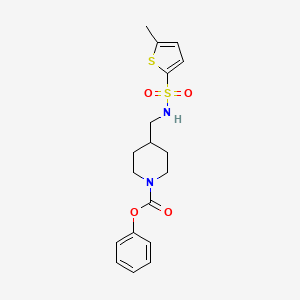
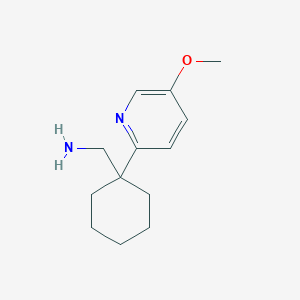
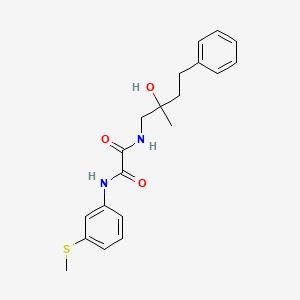
![3-Methoxy-N-methyl-N-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2574562.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclopentylacetamide](/img/structure/B2574564.png)